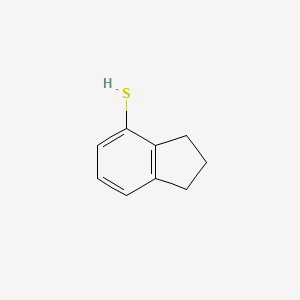
2,3-Dihydro-1H-indene-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-indene-4-thiol: is an organic compound that belongs to the class of indene derivatives It is characterized by a thiol group (-SH) attached to the fourth position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-indene-4-thiol typically involves the reduction of indene derivatives. One common method is the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea or hydrogen sulfide.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3-Dihydro-1H-indene-4-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced further to form saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the thiol position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are used.
Substitution: Thiolating agents like thiourea or hydrogen sulfide (H₂S) are employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various thiol derivatives.
Scientific Research Applications
Chemistry: 2,3-Dihydro-1H-indene-4-thiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: This compound has shown potential as a selective inhibitor of human monoamine oxidase B (hMAO-B), which is an enzyme involved in the metabolism of neurotransmitters. Inhibitors of hMAO-B are of interest for the treatment of neurodegenerative diseases such as Parkinson’s disease .
Industry: In the materials science field, this compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-indene-4-thiol as an hMAO-B inhibitor involves binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters such as dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
- 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol
- 2,3-Dihydro-1H-indene-4-methyl
- 2,3-Dihydro-1H-indene-4,7-dimethyl
Uniqueness: 2,3-Dihydro-1H-indene-4-thiol is unique due to its specific thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit hMAO-B sets it apart from other indene derivatives .
Properties
Molecular Formula |
C9H10S |
|---|---|
Molecular Weight |
150.24 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-4-thiol |
InChI |
InChI=1S/C9H10S/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2 |
InChI Key |
JPSNIGIZEJYNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



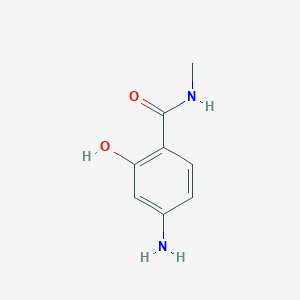

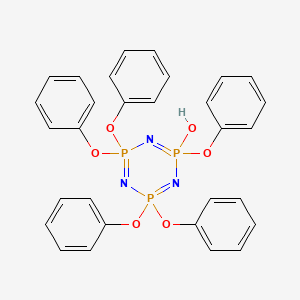
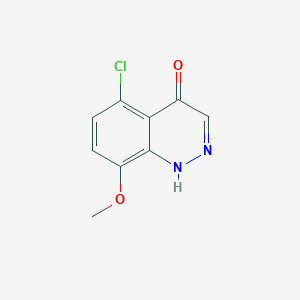

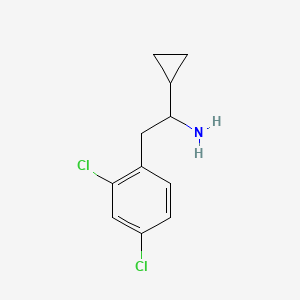
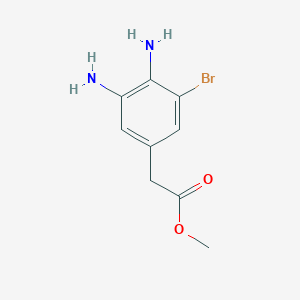
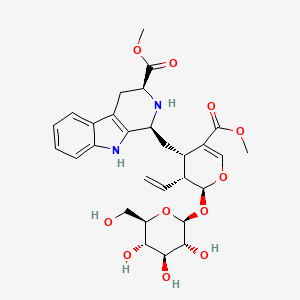
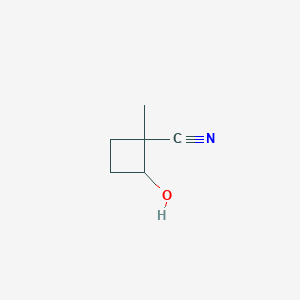
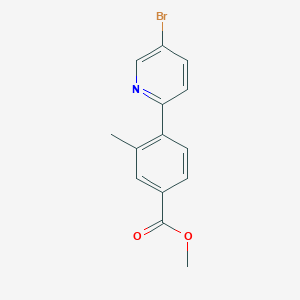
![ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate](/img/structure/B13033541.png)
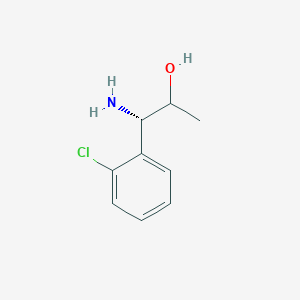
![3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033557.png)
